

Discovery and history of D-Pipecolinic acid

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An In-depth Technical Guide to **D-Pipecolinic Acid**: Discovery, History, and Biological Significance

Introduction

Pipecolic acid (piperidine-2-carboxylic acid), a cyclic non-proteinogenic amino acid, exists as two stereoisomers, D- and L-pipecolinic acid.[1][2] While both forms are metabolites of L-lysine, **D-pipecolinic acid** has a distinct origin and history of scientific interest.[3] Initially identified in the mid-20th century, it was considered a minor metabolite.[4] However, subsequent research has unveiled its significant roles across various biological kingdoms, from being a crucial signaling molecule in plant immunity to serving as a diagnostic biomarker for severe human metabolic disorders.[5] This technical guide provides a comprehensive overview of the discovery, history, biosynthesis, and multifaceted biological functions of **D-pipecolinic acid**, with a focus on quantitative data and experimental methodologies relevant to researchers and drug development professionals.

Discovery and History

D-(+)-Pipecolinic acid was first isolated and characterized in the mid-20th century as a metabolite found in various organisms, including plants and mammals. For a considerable period, its biological significance remained largely unknown. A pivotal shift in understanding came with the discovery of elevated pipecolic acid levels in the physiological fluids of patients with peroxisomal biogenesis disorders, such as Zellweger syndrome. This finding established pipecolic acid, including the D-isomer, as a key biomarker for a class of severe genetic diseases.



Further research elucidated that in humans, plasma **D-pipecolinic acid** is not primarily derived directly from dietary intake but is mainly a product of L-lysine catabolism by intestinal bacteria. This discovery highlighted the intricate relationship between the host's metabolism and the gut microbiome. In parallel, studies in plant biology identified pipecolic acid as a critical signaling molecule in plant defense, particularly in systemic acquired resistance (SAR), where it helps prime the plant for a more robust immune response against pathogens. In the microbial world, pipecolic acid is recognized as an important precursor for the biosynthesis of secondary metabolites with significant pharmaceutical applications, such as the immunosuppressant rapamycin.

Biosynthesis and Metabolism

The metabolic pathways of pipecolic acid are complex and vary between organisms. The primary precursor for both D- and L-isomers is the essential amino acid L-lysine.

Biosynthesis from L-Lysine

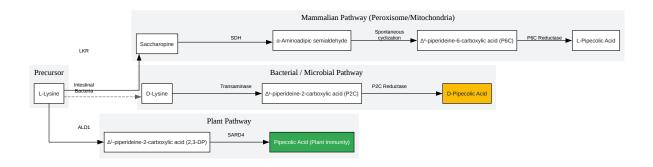
In mammals and humans, the synthesis of **D-pipecolinic acid** is largely attributed to the metabolic activity of intestinal bacteria, which convert dietary L-lysine into **D-pipecolinic acid**. This is distinct from the primary mammalian pathway for L-lysine degradation, which proceeds via the saccharopine pathway to produce L-pipecolic acid.

In microorganisms, two main routes for converting lysine to pipecolic acid have been identified:

- The Δ¹-piperideine-2-carboxylic acid (P2C) Pathway: This route involves the loss of the α-amino group of lysine. In Pseudomonas putida, this pathway is part of D-lysine catabolism, where D-lysine is converted to P2C and subsequently reduced to pipecolic acid.
- The Δ¹-piperideine-6-carboxylic acid (P6C) Pathway: This route involves the loss of the εamino group. The intermediate P6C is in equilibrium with its open-chain form, α-aminoadipicδ-semialdehyde.

In plants, L-lysine is converted to pipecolic acid via a pathway involving the enzymes AGD2-LIKE DEFENSE RESPONSE PROTEIN1 (ALD1) and SAR-DEFICIENT 4 (SARD4). ALD1, an aminotransferase, is thought to convert L-lysine into Δ^1 -piperideine-2-carboxylic acid (2,3-DP), which is then reduced to pipecolic acid by the reductase SARD4.





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Simplified overview of Pipecolic Acid biosynthesis pathways.

Catabolism

The degradation of pipecolic acid primarily occurs in the peroxisomes. The enzyme L-pipecolate oxidase is responsible for oxidizing pipecolic acid, a critical step in its catabolism. A deficiency in this enzyme or general peroxisomal dysfunction leads to the accumulation of pipecolic acid in the body. The rate of pipecolic acid metabolism varies significantly among different animal species and even between organs within the same species. For instance, rabbit kidney and liver slices effectively degrade both D- and L-isomers, whereas rat tissues show very little catabolism of injected pipecolic acid.



Biological Roles and Clinical Significance

D-Pipecolinic acid is not merely a metabolic byproduct; it plays active roles in various physiological and pathological processes.

Mammalian Systems and Disease

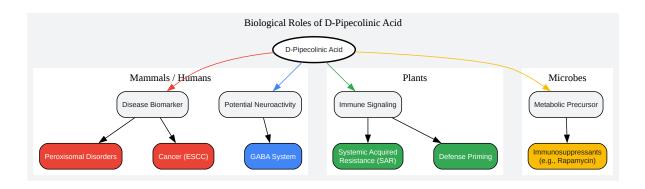
- Biomarker for Peroxisomal Disorders: Elevated levels of pipecolic acid are a hallmark of peroxisome biogenesis disorders (PBDs) like Zellweger syndrome, infantile Refsum disease, and neonatal adrenoleukodystrophy. Its measurement in plasma or urine is a crucial diagnostic tool for these conditions. In generalized PBDs, pipecolic acid levels are increased, whereas they remain normal in disorders involving a single peroxisomal enzyme deficiency, aiding in differential diagnosis.
- Neurological Function: Pipecolic acid is found in the brain and cerebrospinal fluid and is
 considered a metabolite of lysine in the brain. Some studies have suggested it may interact
 with the central GABAergic system, potentially enhancing GABA responses in neurons.
 However, other research indicates this interaction is weak and may not be physiologically
 significant under normal conditions.
- Cancer Biomarker: Recent studies have highlighted serum pipecolic acid as a potential
 predictive biomarker for esophageal squamous cell carcinoma (ESCC). Its levels were found
 to be progressively increased from dysplasia to cancerization in mouse models, and it may
 help cancer cells resist oxidative stress.

Plant Immunity

In the plant kingdom, pipecolic acid is a key regulator of inducible immunity.

- Systemic Acquired Resistance (SAR): Following pathogen recognition, pipecolic acid
 accumulates not only in the inoculated leaves but also in distal, uninfected leaves. This
 systemic accumulation is essential for establishing SAR, a state of heightened immunity that
 protects the entire plant from subsequent infections.
- Defense Priming: Pipecolic acid acts as a signal that amplifies and primes plant defense responses. It conditions the plant for a faster and stronger activation of defenses, such as the production of the key defense hormone salicylic acid.





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Multifaceted roles of **D-Pipecolinic Acid** across biological systems.

Quantitative Data

The concentration and metabolism of pipecolic acid vary significantly depending on the biological source and condition.

Table 1: Concentration of Pipecolic Acid in Biological Fluids and Foods



Sample Type	Analyte	Concentration / Value	Reference
Human Plasma (Healthy)	L-Pipecolic Acid	Calibration range: 0.5–80 µmol/L	
Human Plasma (Peroxisomal Disease)	L-Pipecolic Acid	Elevated compared to healthy individuals	
Human Urine (Healthy Infants)	Pipecolic Acid	Excretion decreases with age	
Human Urine (Zellweger Patients)	Pipecolic Acid	0.02–228.3 mmol/mol of creatinine	
Processed Foods (e.g., Dairy, Meat)	Total Pipecolic Acid	High concentrations found in some samples; higher proportion of L-isomer than D-isomer	

| Edible Plants | Total Pipecolic Acid | High concentrations found in some samples; higher portion of L-isomer than D-isomer | |

Table 2: Comparative Rates of Pipecolic Acid Metabolism in Kidney Tissue



Animal Species	L-Pipecolic Acid Degradation (pmoles/min/mg protein)	D-Pipecolic Acid Degradation	Reference
Rat	0.11	Consistently 50- 60% higher than L- isomer	
Mouse	0.31	Consistently 50-60% higher than L-isomer	
Monkey	3.0	Consistently 50-60% higher than L-isomer	
Human	6.5	Consistently 50-60% higher than L-isomer	
Guinea Pig	101	Consistently 50-60% higher than L-isomer	

| Rabbit | 106 | Activity with D-isomer was not consistently higher | |

Experimental Protocols

Accurate quantification of **D-pipecolinic acid** is essential for both research and clinical diagnostics. Below are summaries of established methodologies.

Protocol 1: Chiral Quantification of D- and L-Pipecolic Acid in Plasma by LC-MS/MS

This method allows for the stereoselective analysis of pipecolic acid isomers in plasma.

- Principle: Enantiomers are separated on a chiral chromatography column and detected by a tandem mass spectrometer, providing high sensitivity and specificity.
- Reagents and Materials:
 - Plasma sample (50 μL)



- Internal Standard (e.g., phenylalanine-d5)
- Protein precipitation agent (e.g., acetonitrile)
- Chiral HPLC column (e.g., macrocyclic glycopeptide teicoplanin column)
- Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS)
- Sample Preparation:
 - Add internal standard to a 50 μL plasma sample.
 - Deproteinize the sample by adding a precipitation agent.
 - Centrifuge to pellet the precipitated proteins.
 - Transfer the supernatant to a new tube and evaporate to dryness.
 - Reconstitute the residue in a suitable mobile phase for injection.
- Instrumental Analysis:
 - Chromatography: Use a chiral column to separate D- and L-pipecolic acid. L-PA typically elutes earlier than D-PA.
 - Mass Spectrometry: Operate in selected-reaction monitoring (SRM) mode. Monitor specific precursor-to-product ion transitions (e.g., m/z 130 -> m/z 84 for pipecolic acid).
- Data Analysis:
 - Quantify L- and D-pipecolic acid concentrations by comparing the peak area ratios of the analytes to the internal standard against a calibration curve.

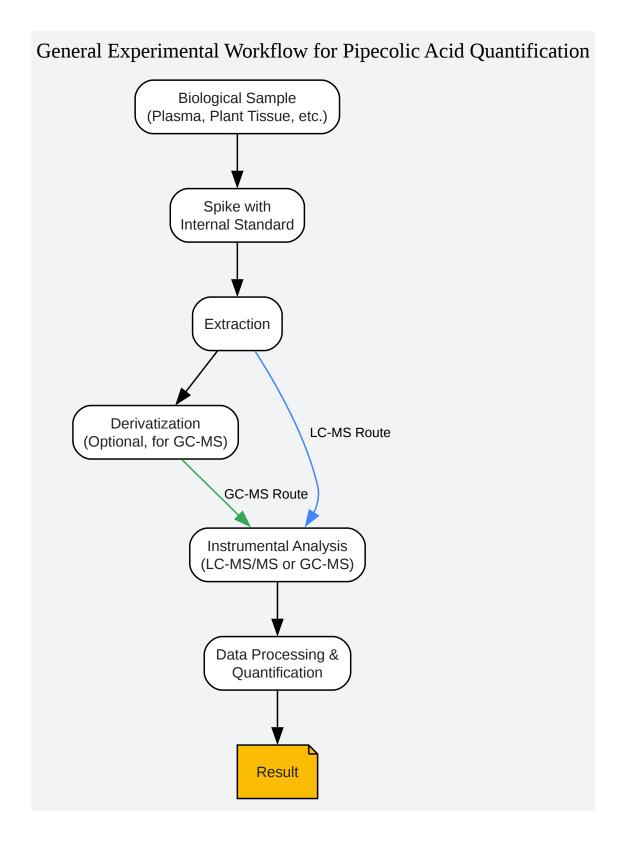
Protocol 2: Quantification of Pipecolic Acid in Plant Tissue by GC-MS

This protocol describes a method for extracting and quantifying total pipecolic acid from plant leaves.



- Principle: Pipecolic acid is extracted from plant tissue, derivatized to increase its volatility, and then analyzed by gas chromatography-mass spectrometry (GC-MS).
- Reagents and Materials:
 - Plant leaf tissue
 - Internal Standard (e.g., norvaline)
 - Extraction solvent (e.g., methanol/water mixture)
 - Derivatization agent (e.g., propyl chloroformate)
 - Gas chromatograph coupled to a mass spectrometer (GC-MS)
- Sample Preparation:
 - Homogenize leaf tissue in an extraction solvent containing the internal standard.
 - Centrifuge and collect the supernatant.
 - Perform a one-step derivatization using propyl chloroformate.
 - Extract the derivatized analytes into an organic solvent (e.g., chloroform).
 - Analyze the organic phase by GC-MS.
- Instrumental Analysis:
 - Chromatography: Separate the derivatized compounds on a suitable GC column.
 - Mass Spectrometry: Operate in selective ion monitoring (SIM) mode to detect specific ions for derivatized pipecolic acid (e.g., m/z 172.2 and 128.0) and the internal standard.
- Data Analysis:
 - Calculate pipecolic acid levels based on a standard curve generated from the peak area ratios of the analyte to the internal standard.





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Workflow for the quantification of Pipecolic Acid.



Conclusion

D-Pipecolinic acid, once a molecule of obscure function, has emerged as a compound of significant interest in diverse fields of biology and medicine. Its unique origin from the gut microbiome in humans, its critical role as a diagnostic marker for devastating peroxisomal disorders, and its function as a central signaling molecule in plant immunity underscore its importance. The development of sophisticated analytical techniques has been crucial in uncovering these roles. For researchers, scientists, and drug development professionals, a thorough understanding of the biosynthesis, metabolism, and multifaceted functions of **D-pipecolinic acid** opens new avenues for diagnostic innovation, therapeutic intervention, and the development of novel strategies for crop protection.

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